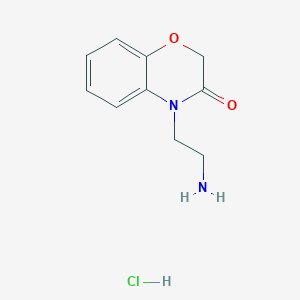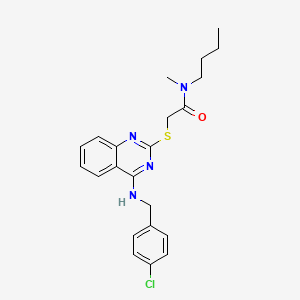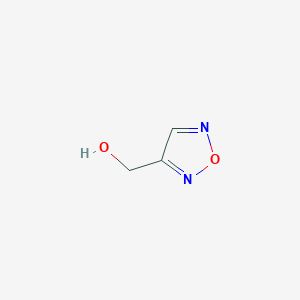
N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic molecule that likely belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities, which can include modulation of neurotransmitter systems and enzyme inhibition. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives with various substitutions that impact their biological activity and affinity for different receptors and enzymes.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the introduction of various substituents to the piperidine ring to achieve desired biological activities. For example, in the first paper, a series of substituted benzyl piperidines were synthesized with different substituents on the aromatic ring, which affected their affinity for neurotransmitter transporters . Similarly, the second paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents on the nitrogen atom of benzamide significantly enhanced anti-acetylcholinesterase activity . These examples suggest that the synthesis of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would also involve careful selection of substituents to achieve the desired chemical and pharmacological properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of substituents like fluorine atoms or benzyl groups can influence the molecule's binding affinity and selectivity. For instance, the presence of a trifluoromethyl group in the compound discussed in the first paper modulated its function as an allosteric modulator of the serotonin transporter . The molecular structure of the compound would likely exhibit similar considerations, where the difluorobenzyl and tolylamino groups could impact its biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do suggest that the reactivity of such molecules can be tailored for specific biological functions. For example, the anti-acetylcholinesterase activity of the compounds in the second paper was influenced by the reactivity of the substituted benzamide moiety . The compound would likely be amenable to reactions that could further refine its activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The papers do not provide specific data on the compound , but they do indicate that the introduction of certain substituents can enhance the activity and bioavailability of these molecules. For instance, the introduction of a benzylsulfonyl group in the second paper's compound significantly increased its potency as an acetylcholinesterase inhibitor . The physical and chemical properties of N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would need to be characterized to understand its pharmacokinetic profile and therapeutic potential.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides, exhibit moderate to good activities against tested bacterial and fungal strains. This showcases the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications in the benzamide moiety led to significant increases in activity, demonstrating the chemical flexibility and potential therapeutic utility of such derivatives (Sugimoto et al., 1990).
Antioxidant Application in Polypropylene Copolymers
Compounds like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine were synthesized and their performance as antioxidants in polypropylene copolymer (PPCP) was evaluated. These compounds exhibited significant thermooxidative stability, highlighting their utility in enhancing the durability of polymers (Desai et al., 2004).
Inhibition of Mycobacterium tuberculosis
Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising in vitro antituberculosis activity. This indicates the potential for developing new therapeutic agents targeting tuberculosis (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2/c1-15-5-7-17(8-6-15)26-21(28)14-27-11-9-16(10-12-27)22(29)25-13-18-19(23)3-2-4-20(18)24/h2-8,16H,9-14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPFLINWPUZQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)



![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)